
2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide
Vue d'ensemble
Description
(3Z)-1H-indole-2,3-dione 3-thiosemicarbazone est un composé d'un intérêt significatif en raison de ses propriétés pharmacologiques polyvalentes et de sa riche chimie de coordination. Ce composé est dérivé de la thiosemicarbazone, connue pour ses activités antimicrobiennes, antivirales, anticonvulsivantes et anticancéreuses .
Applications De Recherche Scientifique
(3Z)-1H-indole-2,3-dione 3-thiosemicarbazone has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide, also known as Isatin thiosemicarbazone, is the Monoamine Oxidase B (MAO B) . MAO B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the central nervous system .
Mode of Action
Isatin thiosemicarbazone interacts with its target, MAO B, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the central nervous system .
Biochemical Pathways
The inhibition of MAO B by Isatin thiosemicarbazone affects the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects depending on the specific neurotransmitter .
Result of Action
The result of Isatin thiosemicarbazone’s action is an increase in the levels of monoamine neurotransmitters in the brain due to the inhibition of MAO B . This can lead to various effects, such as improved mood or decreased symptoms of neurological disorders, depending on the specific neurotransmitter whose levels are increased .
Analyse Biochimique
Biochemical Properties
2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1-hydrazinecarbothioamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, the compound interacts with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, leading to programmed cell death. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as MAO-B, inhibiting their activity and leading to increased levels of neurotransmitters . The compound also interacts with DNA and RNA, potentially causing changes in gene expression. Additionally, it can modulate the activity of various signaling proteins, such as kinases and phosphatases, which play critical roles in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing symptoms of neurological disorders and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B and other oxidases, affecting the metabolism of neurotransmitters and other biomolecules . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the nucleus, where it can interact with DNA and RNA to modulate gene expression . It can also localize to the mitochondria, where it influences cellular metabolism and apoptosis . Targeting signals and post-translational modifications play essential roles in directing the compound to specific subcellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (3Z)-1H-indole-2,3-dione 3-thiosemicarbazone implique généralement la réaction de l'isatine (1H-indole-2,3-dione) avec la thiosemicarbazide. La réaction est effectuée dans un solvant approprié, tel que l'éthanol ou le méthanol, sous reflux. Le produit est ensuite purifié par recristallisation .
Méthodes de production industrielle
Le procédé peut être optimisé pour obtenir des rendements et une pureté plus élevés grâce à l'utilisation de techniques de purification avancées et de réacteurs à flux continu .
Analyse Des Réactions Chimiques
Types de réactions
(3Z)-1H-indole-2,3-dione 3-thiosemicarbazone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits, en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés aminés.
Substitution : Le composé peut participer à des réactions de substitution, en particulier avec les halogènes et autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les halogènes .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés indoliques substitués, des aminoindolinones et d'autres composés hétérocycliques .
Applications de la recherche scientifique
(3Z)-1H-indole-2,3-dione 3-thiosemicarbazone possède une large gamme d'applications de recherche scientifique :
Industrie : Les complexes métalliques du composé sont explorés pour leurs activités catalytiques dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la (3Z)-1H-indole-2,3-dione 3-thiosemicarbazone implique sa capacité à chélater les ions métalliques, ce qui peut interférer avec divers processus biologiques. Le composé peut inhiber les enzymes en se liant à leurs sites actifs, perturber l'homéostasie métallique cellulaire et induire un stress oxydatif dans les cellules . Ces actions contribuent à ses activités antimicrobiennes et anticancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Isatine-thiosemicarbazone : Structure similaire, mais avec des substituants différents, conduisant à des activités biologiques variées.
2-[1-Oxo-1-(pipéridin-1-yl)propan-2-ylidène]-N-(prop-2-én-1-yl)hydrazinecarbothioamide : Un autre dérivé de la thiosemicarbazone présentant des propriétés pharmacologiques distinctes.
Unicité
(3Z)-1H-indole-2,3-dione 3-thiosemicarbazone est unique en raison de sa structure spécifique, qui lui permet de former des complexes métalliques stables et de présenter un large éventail d'activités biologiques. Sa capacité à chélater les ions métalliques et à perturber les processus biologiques en fait un composé précieux à la fois dans la recherche et dans les applications thérapeutiques .
Propriétés
IUPAC Name |
(2-hydroxy-1H-indol-3-yl)iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-9(15)13-12-7-5-3-1-2-4-6(5)11-8(7)14/h1-4,11,14H,(H2,10,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNLAQGUNUQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060067 | |
| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-16-1 | |
| Record name | Isatin beta-thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isatin thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,2-dihydro-2-oxo-3H-indol-3-al) thiosemicarbazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action for Isatin thiosemicarbazone against viruses?
A1: While the exact mechanism varies depending on the specific virus and Isatin thiosemicarbazone derivative, a key target identified is the inhibition of viral RNA and protein synthesis. This was notably observed with Isatin thiosemicarbazone's action against vaccinia virus. [] The compound may interfere with viral enzyme formation, particularly RNA polymerase, which is crucial for viral replication. []
Q2: How does Isatin thiosemicarbazone impact amyloid-β (Aβ) aggregation in the context of Alzheimer's disease?
A2: Research suggests that certain Isatin thiosemicarbazone derivatives can directly interact with Aβ peptides, altering their aggregation pathway and preventing the formation of toxic oligomers and fibrils. [] This disruption of the aggregation process has been shown to have protective effects against Aβ-induced neurotoxicity in cell culture studies. []
Q3: Does Isatin thiosemicarbazone affect cellular pathways beyond viral and amyloid-β interactions?
A3: Yes, studies indicate that Isatin thiosemicarbazone and its derivatives can modulate various cellular processes. For instance, they have demonstrated antioxidant potential, moderate lipoxygenase inhibition, and acetylcholinesterase inhibition activity. [] Additionally, some derivatives have shown inhibitory effects on granulocyte-macrophage colony growth in vitro, particularly in the early stages of differentiation. [, ]
Q4: What is the molecular formula and weight of Isatin thiosemicarbazone?
A4: The molecular formula of Isatin thiosemicarbazone is C9H8N4OS, and its molecular weight is 208.25 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize Isatin thiosemicarbazone and its derivatives?
A5: Various spectroscopic methods are employed for structural characterization, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (including COSY, HSQC, and HMBC) are valuable for determining the structure and confirming the formation of Isatin thiosemicarbazone derivatives. [, , , , ] * Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, particularly the characteristic stretches associated with C=O, C=N, N-H, and C-S bonds. [, ] * Mass Spectrometry (MS): Confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural elucidation. [, ] * UV-Visible Spectroscopy: Used to study electronic transitions and interactions with DNA and proteins. [, ]
Q6: How do structural modifications of the Isatin thiosemicarbazone scaffold influence its biological activity?
A6: Structural modifications have a profound impact on activity, potency, and selectivity:
- N1-Substitution: Alterations at the N1 position of the isatin ring significantly influence antiviral activity. For instance, the N1-ethyl derivative exhibits higher activity against vaccinia virus compared to the N1-β-hydroxyethyl analog. [, ]
- Substituents on the Thiosemicarbazone Moiety: Modifications at the N4 position of the thiosemicarbazone moiety also influence activity. Different aryl and heteroaryl substitutions have been explored for their impact on antiviral, antibacterial, antifungal, and anti-cancer properties. [, , ]
- Metal Complexation: Forming metal complexes with Isatin thiosemicarbazone ligands can enhance biological activity compared to the free ligand. The choice of metal ion and ligand structure significantly impacts the complex's properties and activities. [, , , ]
Q7: What challenges are associated with the formulation of Isatin thiosemicarbazone derivatives for pharmaceutical applications?
A7: Isatin thiosemicarbazones may exhibit limited solubility and stability, posing challenges for formulation development.
Q8: What strategies can be employed to improve the stability and solubility of Isatin thiosemicarbazone for drug development?
A8: Several strategies can be considered:
- Nanoparticle Encapsulation: Encapsulating Isatin thiosemicarbazone within nanoparticles can enhance solubility, stability, and targeted delivery. []
- Polymer Conjugation: Conjugating Isatin thiosemicarbazone to polymers can improve solubility, stability, and circulation time. []
Q9: What in vitro models are used to evaluate the biological activity of Isatin thiosemicarbazone derivatives?
A9:
- Antiviral Activity: Assessed using virus-infected cell cultures to determine the compound's ability to inhibit viral replication. [, , , ]
- Anti-cancer Activity: Evaluated using various cancer cell lines to assess the compound's effect on cell viability, proliferation, and induction of apoptosis. [, , ]
- Enzyme Inhibition: Assays are conducted to determine the compound's ability to inhibit specific enzymes, such as ribonucleotide reductase, topoisomerase IIα, lipoxygenase, acetylcholinesterase, and carbonic anhydrase. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



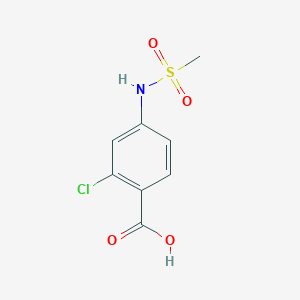
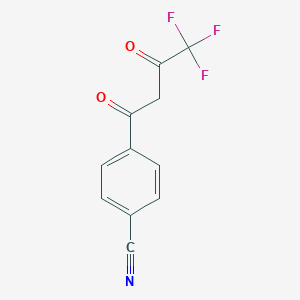
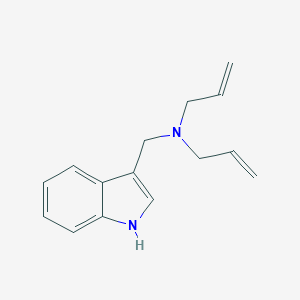
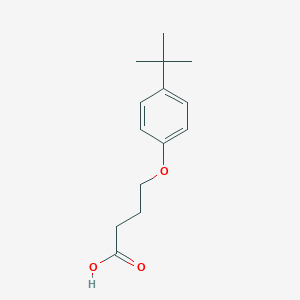


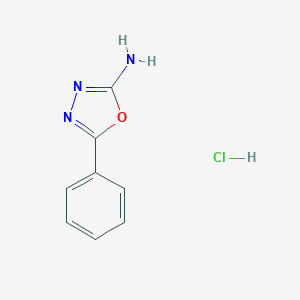
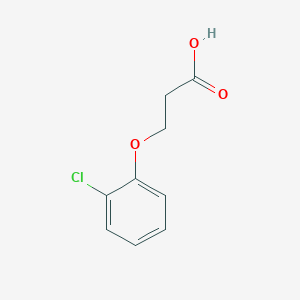
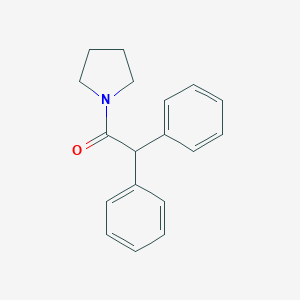
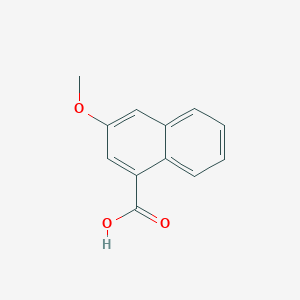
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
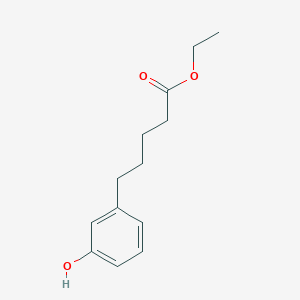
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
